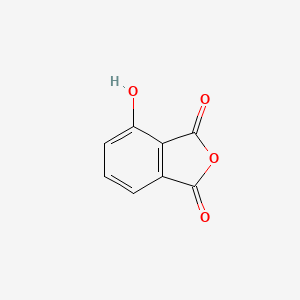

3-Hydroxyphthalic anhydride

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTOEAMRIIXGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190860 | |

| Record name | 3-Hydroxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37418-88-5 | |

| Record name | 3-Hydroxyphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37418-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037418885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37418-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxyphthalic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7FSX9YBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxyphthalic anhydride chemical properties and structure

An In-depth Technical Guide to 3-Hydroxyphthalic Anhydride (B1165640): Chemical Properties and Structure

Introduction

3-Hydroxyphthalic anhydride (3-HPA), with CAS number 37418-88-5, is an important chemical intermediate characterized by a phthalic anhydride core functionalized with a hydroxyl group.[1] This structure imparts unique reactivity, making it a valuable building block in various fields. It serves as a raw material for the synthesis of heat-resistant polymers such as epoxy resins, polyesters, and polyimides.[2] Furthermore, its utility extends to the pharmaceutical and life sciences sectors, where it is employed as a reagent for creating physiologically active substances, including inhibitors of NF-κB and potent microbicides for preventing the sexual transmission of HIV.[2] This guide provides a comprehensive overview of its chemical and structural properties, experimental protocols for its synthesis and characterization, and key reaction workflows for its application.

Chemical Structure and Identifiers

This compound is a bicyclic aromatic compound. The structure consists of a benzene (B151609) ring fused to a five-membered anhydride ring, with a hydroxyl group (-OH) substituent on the benzene ring at position 3.

| Identifier | Value |

| IUPAC Name | 4-hydroxy-2-benzofuran-1,3-dione[3] |

| CAS Number | 37418-88-5[1][3][4][5] |

| Molecular Formula | C₈H₄O₄[1][3][5] |

| SMILES | OC1=C2C(C(=O)OC2=O)=CC=C1[1][3] |

| InChI | InChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H[1] |

| InChIKey | CCTOEAMRIIXGDJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as a white to off-white or beige solid powder.[1][2][6] It is soluble in organic solvents like acetone (B3395972) and ethanol (B145695) but has limited solubility in water.[1]

| Property | Value | Source(s) |

| Molecular Weight | 164.11 g/mol | [1][3] |

| Melting Point | 199-202 °C | [2][4] |

| Boiling Point (Predicted) | 365.4 ± 25.0 °C | [2] |

| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 6.25 ± 0.20 | [2] |

| Appearance | White to off-white/beige powder | [1][2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While raw spectra are not provided, the expected characteristics based on its structure are outlined below. ChemicalBook provides access to ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound.[7]

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the benzene ring would appear as a complex multiplet in the aromatic region (approx. 7.0-8.0 ppm). The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Carbon signals would be present for the aromatic ring carbons, the carbonyl carbons of the anhydride group (typically downfield, >160 ppm), and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the hydroxyl group (approx. 3200-3600 cm⁻¹), sharp C=O stretches from the anhydride group (two bands, approx. 1750-1850 cm⁻¹), and C=C stretches from the aromatic ring (approx. 1450-1600 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z = 164. The fragmentation pattern would likely involve the loss of CO and CO₂ from the anhydride moiety. |

Experimental Protocols

Synthesis of this compound

A documented method for synthesizing 3-HPA involves the hydrolysis of a halogenated precursor followed by dehydration.[8]

Materials:

-

3-Fluorophthalic acid (1.0 mol)

-

N,N-dimethylformamide (DMF, 600 mL)

-

Potassium hydroxide (B78521) (KOH, 2.0 mol)

-

Cuprous iodide (CuI, 0.03 mol)

-

6.0 mol/L Hydrochloric acid (HCl)

-

Dicyclohexylcarbodiimide (B1669883) (DCC, 3.5 mol)

-

Acetone

-

Anhydrous magnesium sulfate

Procedure:

-

Add 3-fluorophthalic acid (184.0 g, 1.0 mol) and N,N-dimethylformamide (600 mL) to a three-necked flask.

-

Add potassium hydroxide (112.2 g, 2.0 mol) and cuprous iodide (5.7 g, 0.03 mol) to the reaction mixture.

-

Heat the mixture to 100 °C and maintain for 6 hours.

-

Monitor the reaction to completion using TLC (methanol:dichloromethane = 1:1, v/v).

-

After completion, cool the reaction and adjust the pH to 1.0-2.0 with 6.0 mol/L HCl.

-

Filter the solution. Transfer the filtrate to a new three-necked flask.

-

With stirring, add dicyclohexylcarbodiimide (722.2 g, 3.5 mol).

-

Heat the mixture to 100 °C and incubate for 2 hours to effect dehydration to the anhydride.

-

Extract the organic phase with acetone (3 x 600 mL).

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The reported yield of this compound is 162.3 g (88.2% conversion) with an HPLC purity of 95.5%.[8]

Thermochemical Characterization

The thermochemical properties of 3-HPA have been determined using several analytical techniques.[9]

1. Differential Scanning Calorimetry (DSC):

-

Purpose: To determine fusion temperature, enthalpy of fusion, and molar heat capacity.

-

Methodology: A sample is heated in a DSC instrument (e.g., Perkin Elmer DSC7) at a controlled rate (e.g., 1.0 K/min for fusion analysis, 10.0 K/min for heat capacity) under a nitrogen atmosphere. The instrument is calibrated using a standard like Indium. Purity can be assessed using the fractional fusion technique.[9]

2. Thermogravimetric Analysis (TGA):

-

Purpose: To determine the molar enthalpies of sublimation and vaporization.

-

Methodology: A sample is heated in a TGA instrument at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The mass loss as a function of temperature is recorded, allowing for the determination of sublimation and vaporization properties in their respective temperature ranges.[9]

3. Combustion Calorimetry:

-

Purpose: To determine the standard molar enthalpy of formation in the solid phase.

-

Methodology: A precise mass of the 3-HPA sample (e.g., 40 mg) is combusted in a high-pressure oxygen atmosphere (e.g., 3.04 MPa) within a bomb calorimeter. The energy released during combustion is measured, from which the enthalpy of combustion and, subsequently, the enthalpy of formation are calculated.[9]

Applications and Reaction Workflows

A significant application of 3-HPA is in the chemical modification of proteins to create novel bioactive compounds. For instance, modifying human serum albumin (HSA) with 3-HPA has been shown to produce a potent microbicide that inhibits HIV infection by blocking viral entry.[2]

Logical Workflow: Protein Modification with 3-HPA

The following diagram illustrates the general workflow for modifying a protein, such as Human Serum Albumin (HSA), with this compound. This process involves the reaction of the anhydride with nucleophilic residues (like lysine) on the protein surface.

Caption: Workflow for the synthesis of a protein-based microbicide using 3-HPA.

Synthesis Reaction Pathway Diagram

The synthesis protocol described in section 5.1 can be visualized as a two-step chemical transformation. The first step is a nucleophilic aromatic substitution of fluoride (B91410) with a hydroxide, and the second step is an intramolecular dehydration (cyclization) to form the anhydride.

Caption: Reaction pathway for the synthesis of this compound.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[10] It should be stored in a dry, well-ventilated place under an inert atmosphere.[2]

References

- 1. CAS 37418-88-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 37418-88-5 [chemicalbook.com]

- 3. This compound | C8H4O4 | CID 96580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-羟基苯二甲酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS RN 37418-88-5 | Fisher Scientific [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound(37418-88-5) 1H NMR spectrum [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Standard enthalpies of formation of this compound [scielo.org.mx]

- 10. 3-羟基苯二甲酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of 3-Hydroxyphthalic Anhydride from 3-Fluorophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-hydroxyphthalic anhydride (B1165640), a valuable building block in the development of pharmaceuticals and advanced materials, from 3-fluorophthalic acid.[1] The methodologies, quantitative data, and experimental workflows are detailed to support research and development activities in organic synthesis and medicinal chemistry.

Introduction

3-Hydroxyphthalic anhydride is a key intermediate used in the synthesis of various physiologically active substances, including pharmaceuticals and agricultural chemicals.[2] It also serves as a raw material for heat-stable resins like polyesters and polyimides.[1][2] The conversion of 3-fluorophthalic acid to this compound involves a two-step process: a nucleophilic aromatic substitution to replace the fluorine atom with a hydroxyl group, followed by a dehydration reaction to form the anhydride ring. This guide focuses on a documented synthetic route that offers high yield and purity.

Synthetic Pathway Overview

The synthesis proceeds in two primary stages:

-

Hydrolysis of 3-Fluorophthalic Acid: The fluorine atom on the aromatic ring is substituted by a hydroxyl group through a reaction with potassium hydroxide, catalyzed by copper(I) iodide. This step yields 3-hydroxyphthalic acid.

-

Dehydration to this compound: The resulting 3-hydroxyphthalic acid is then dehydrated to form the cyclic anhydride, this compound. This can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

The overall reaction scheme is presented below:

References

An In-depth Technical Guide to 3-Hydroxyphthalic Anhydride (CAS Number: 37418-88-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphthalic anhydride (B1165640), with the CAS registry number 37418-88-5, is a versatile organic compound that is gaining significant attention in the field of drug development, particularly for its role in the creation of novel antiviral agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in modifying proteins to impart potent antiviral activity.

Chemical and Physical Properties

3-Hydroxyphthalic anhydride is a white to off-white solid.[1] It is characterized by the presence of both a hydroxyl group and an anhydride functional group on a benzene (B151609) ring. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.[1][2]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 37418-88-5 | [1][3][4] |

| Molecular Formula | C₈H₄O₄ | [1][3][4] |

| Molecular Weight | 164.11 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 199-202 °C | Sigma-Aldrich |

| Boiling Point | 365.4 °C (predicted) | |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and ethanol; limited solubility in water. Soluble in DMSO (100 mg/mL with sonication). | [1] MedChemExpress |

| pKa | 6.25 ± 0.20 (Predicted) | [4] |

| Hygroscopicity | Hygroscopic | MedChemExpress |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound from 3-fluorophthalic acid has been reported. The process involves a nucleophilic aromatic substitution followed by dehydration.

Experimental Protocol: Synthesis from 3-Fluorophthalic Acid

Materials:

-

3-Fluorophthalic acid

-

N,N-dimethylformamide (DMF)

-

Potassium hydroxide (B78521) (KOH)

-

Cuprous iodide (CuI)

-

Hydrochloric acid (HCl)

-

Acetone

-

Anhydrous magnesium sulfate

Procedure:

-

To a three-necked flask, add 3-fluorophthalic acid (1.0 mol) and N,N-dimethylformamide (600 mL).

-

Add potassium hydroxide (2.0 mol) and cuprous iodide (0.03 mol) to the flask.

-

Heat the reaction mixture to 100 °C and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of methanol:dichloromethane (1:1, v/v).

-

After the reaction is complete, cool the mixture and adjust the pH to 1.0-2.0 with 6 M hydrochloric acid.

-

Transfer the filtrate to a new three-necked flask and add dicyclohexylcarbodiimide (3.5 mol) with stirring.

-

Heat the mixture to 100 °C and incubate for 2 hours.

-

Extract the organic phase with acetone (3 x 600 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness to yield this compound.

This method has been reported to yield the product with a conversion of 88.2% and a purity of 95.5% by HPLC.

Applications in Drug Development: Antiviral Activity

A significant application of this compound is in the chemical modification of proteins to create potent antiviral agents. This has been demonstrated with proteins such as ovalbumin and human serum albumin, which, after modification, exhibit broad-spectrum activity against viruses like HIV and herpes simplex virus 2 (HSV-2). The modification involves the reaction of the anhydride with amine groups (e.g., from lysine (B10760008) residues) on the protein surface.

Mechanism of Antiviral Action

The antiviral activity of this compound-modified proteins stems from their ability to block the entry of viruses into host cells. In the case of HIV, the modified proteins have been shown to interact with key components of the viral entry machinery.

The primary mechanism involves the inhibition of the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the surface of target T-cells. This binding is the initial and crucial step for HIV to infect a cell. The negatively charged carboxyl groups introduced onto the protein surface through modification with this compound are thought to play a key role in this inhibition.

Experimental Protocol: Modification of Human Serum Albumin (HSA)

Materials:

-

Human Serum Albumin (HSA)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate (B84403) buffer (0.1 M, pH 8.5)

-

Phosphate buffered saline (PBS)

-

Dialysis tubing

-

0.45 µm syringe filters

Procedure:

-

Prepare a solution of HSA at a final concentration of 20 mg/mL in 0.1 M phosphate buffer (pH 8.5).

-

Prepare a 1.19 M solution of this compound in DMSO.

-

Add the this compound solution to the HSA solution in five equal aliquots at 12-minute intervals, maintaining the pH at 8.5. The final concentration of the anhydride should be 40 mM.

-

Allow the reaction mixture to stir for an additional hour at 25 °C.

-

Extensively dialyze the reaction mixture against PBS.

-

Filter the dialyzed solution through a 0.45 µm syringe filter to remove any precipitates.

-

Determine the protein concentration using a suitable protein assay.

Quantitative Biological Activity Data

The following table summarizes the reported antiviral activities of proteins modified with this compound.

| Modified Protein | Virus | Cell Line | Assay | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference(s) |

| HP-Ovalbumin | HIV-1 (various strains) | MT-2, TZM-bl, PBMCs | p24 antigen, Luciferase | Varies by strain | >1 mg/mL | - | [5] |

| HP-Ovalbumin | HSV-2 | Vero | MTT | 23.56 ± 8.33 µg/mL | >1 mg/mL | >42.4 | [5] |

| HP-HSA | HIV-1 (drug-resistant strains) | Various | p24, Luciferase | Potent activity | Low cytotoxicity | - | [2] |

Analytical Data

Spectral Data Interpretation

-

¹H NMR: The aromatic region would likely show complex multiplets due to the substitution pattern. A broad singlet corresponding to the hydroxyl proton would also be expected.

-

FT-IR: Key characteristic peaks would include a broad O-H stretch from the hydroxyl group, and two distinct C=O stretching bands characteristic of an anhydride, typically around 1850 cm⁻¹ and 1780 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 164. Common fragmentation pathways for phthalic anhydrides involve the loss of CO and CO₂.[7][8]

Experimental Workflows

Workflow for Synthesis and Protein Modification

General Workflow for Antiviral Screening Assay

Safety and Handling

This compound is classified as an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area, and inhalation of dust should be avoided. Store in a cool, dry place under an inert atmosphere.[4]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel antiviral therapeutics. Its ability to modify proteins and impart potent and broad-spectrum antiviral activity, particularly against HIV, makes it a compound of great interest to researchers in drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and it is hoped that this information will be a valuable resource for the scientific community.

References

- 1. pblassaysci.com [pblassaysci.com]

- 2. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. chembk.com [chembk.com]

- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxyphthalic Anhydride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyphthalic anhydride (B1165640) is a versatile chemical intermediate with significant applications in the synthesis of polymers, dyes, and notably, as a protein-modifying agent in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in inhibiting viral entry, a critical aspect for drug development professionals. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using Graphviz diagrams.

Physical Properties

3-Hydroxyphthalic anhydride is a stable, off-white to yellow solid under standard conditions. A summary of its key physical and thermochemical properties is provided in the tables below.

General Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₄O₄ | [1][2] |

| Molecular Weight | 164.12 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 199-202 °C | [2] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | |

| Solubility | Soluble in DMSO (100 mg/mL), acetone. Sparingly soluble in water. Generally more soluble in polar organic solvents. | [1] |

| CAS Number | 37418-88-5 | [1][2] |

Thermochemical Properties

The thermochemical properties of this compound have been determined using various calorimetric and analytical techniques.[3]

| Property | Value | Experimental Method | Reference |

| Standard Molar Enthalpy of Formation (solid, 298.15 K) | - | Combustion Calorimetry | [3] |

| Enthalpy of Fusion | - | Differential Scanning Calorimetry (DSC) | [3] |

| Enthalpy of Sublimation (298.15 K) | - | Knudsen Effusion & TGA | [3] |

| Enthalpy of Vaporization (298.15 K) | - | Thermogravimetric Analysis (TGA) | [3] |

| Molar Heat Capacity (solid) | - | Differential Scanning Calorimetry (DSC) | [3] |

Note: Specific numerical values for thermochemical properties were not available in the cited literature but the methods for their determination are well-established.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing anhydride group and the electron-donating hydroxyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-11 | Singlet (broad) | 1H | -OH |

| ~7.8-8.0 | Multiplet | 1H | Aromatic H |

| ~7.5-7.7 | Multiplet | 1H | Aromatic H |

| ~7.2-7.4 | Multiplet | 1H | Aromatic H |

Note: This is a predicted spectrum based on the structure. Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons attached to the hydroxyl and anhydride groups, and the other aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O (anhydride) |

| ~155-160 | C-OH |

| ~115-140 | Aromatic C |

Note: This is a predicted spectrum based on the structure. Actual chemical shifts can vary.

FT-IR Spectroscopy

The infrared spectrum is characterized by the strong absorptions of the anhydride carbonyl groups and the hydroxyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Medium | O-H stretch |

| ~1850 | Strong | C=O stretch (anhydride, symmetric) |

| ~1770 | Strong | C=O stretch (anhydride, asymmetric) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (anhydride) |

Mass Spectrometry

Electron ionization mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 147 | [M - OH]⁺ |

| 120 | [M - CO₂]⁺ or [M - C₂O₂] |

| 92 | [M - CO₂ - CO]⁺ |

Chemical Properties and Experimental Protocols

This compound exhibits reactivity typical of cyclic anhydrides, readily undergoing nucleophilic acyl substitution reactions.

Synthesis of this compound

A common method for the synthesis of this compound is the dehydration of 3-hydroxyphthalic acid. A procedure adapted from related syntheses is provided below.[4]

Protocol: Dehydration of 3-Hydroxyphthalic Acid

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3-hydroxyphthalic acid in an excess of acetic anhydride (e.g., 2-3 equivalents).

-

Heat the mixture to a gentle reflux. The solid should gradually dissolve.

-

Continue heating for an additional 10-15 minutes after all the solid has dissolved to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold, dry ether to remove residual acetic acid and acetic anhydride.

-

Dry the product under vacuum to obtain this compound.

Synthesis of this compound.

Esterification

This compound reacts with alcohols to form monoesters of 3-hydroxyphthalic acid.[5][6]

Protocol: Reaction with Ethanol (B145695)

-

Dissolve this compound in an excess of anhydrous ethanol in a round-bottom flask.

-

The reaction can be performed at room temperature with stirring, or gently heated to increase the rate. A catalytic amount of a non-nucleophilic base like pyridine (B92270) can be added.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess ethanol under reduced pressure.

-

The resulting monoester can be purified by recrystallization or chromatography.

Amidation

Reaction with primary or secondary amines yields the corresponding amic acid.[7][8][9]

Protocol: Reaction with Ethylamine (B1201723)

-

Dissolve this compound in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethylamine (2 equivalents) in the same solvent to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The resulting amic acid may precipitate from the solution or can be isolated by removing the solvent. The product can be purified by washing or recrystallization.

References

- 1. (PDF) The Underlying Mechanism of this compound-Modified Bovine Beta-Lactoglobulin to Block Human Papillomavirus Entry Into the Host Cell. (2019) | Chen Hua | 13 Citations [scispace.com]

- 2. 3-羟基苯二甲酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032523) [hmdb.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-Hydroxyphthalic Anhydride (B1165640): Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 3-Hydroxyphthalic anhydride, a key chemical intermediate with significant applications in organic synthesis and drug development. This document details its physicochemical properties, synthesis protocols, and its notable role in the creation of novel anti-HIV agents.

Core Molecular Information

This compound, with the chemical formula C₈H₄O₄, is an aromatic organic compound. It possesses both a hydroxyl group and a cyclic dicarboxylic anhydride functional group, making it a versatile precursor in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄O₄ | [1] |

| Molecular Weight | 164.11 g/mol | [2] |

| IUPAC Name | 4-hydroxy-2-benzofuran-1,3-dione | [1] |

| CAS Number | 37418-88-5 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 199-202 °C | [2] |

| Topological Polar Surface Area | 63.6 Ų | [1] |

| Monoisotopic Mass | 164.01095860 Da | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is from 3-Fluorophthalic acid. The following protocol is based on established chemical literature.

This two-stage protocol details the conversion of 3-Fluorophthalic acid to this compound.

Materials:

-

3-Fluorophthalic acid (1.0 mol, 184.0 g)

-

N,N-dimethylformamide (DMF) (600 mL)

-

Potassium hydroxide (B78521) (KOH) (2.0 mol, 112.2 g)

-

Copper(I) iodide (CuI) (0.03 mol, 5.7 g)

-

6.0 mol/L Hydrochloric acid (HCl)

-

Dicyclohexylcarbodiimide (B1669883) (DCC) (3.5 mol, 722.2 g)

-

Anhydrous magnesium sulfate

-

Methanol

-

Dichloromethane

Procedure:

Stage 1: Hydroxylation of 3-Fluorophthalic Acid

-

To a three-necked flask, add 3-fluorophthalic acid (184.0 g) and N,N-dimethylformamide (600 mL).

-

Add potassium hydroxide (112.2 g) and copper(I) iodide (5.7 g) to the reaction mixture.

-

Heat the reaction to 100 °C and maintain for 6 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of methanol:dichloromethane (1:1, v/v).

-

After completion, cool the reaction mixture and adjust the pH to 1.0-2.0 with 6.0 mol/L hydrochloric acid.

Stage 2: Dehydration to this compound

-

Transfer the filtrate from Stage 1 to a three-necked flask.

-

With stirring, add dicyclohexylcarbodiimide (722.2 g).

-

Heat the mixture to 100 °C and incubate for 2 hours.

-

Extract the organic phase with acetone (3 x 600 mL).

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness.

-

The resulting product is this compound, with a reported yield of 162.3 g (88.2% conversion) and an HPLC purity of 95.5%.[3]

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Anti-HIV Agents

This compound has been instrumental in the development of potent HIV entry inhibitors. The primary strategy involves the chemical modification of proteins, such as ovalbumin (OVA) and human serum albumin (HSA), with this compound. This modification alters the protein's surface charge and conformation, enabling it to interfere with the HIV entry process.

The resulting modified proteins, such as HP-OVA (this compound-modified chicken ovalbumin) and HP-HSA, exhibit broad and potent antiviral activity against various HIV-1 strains, including those resistant to existing drugs.[4][5] The mechanism of action is multifaceted and targets the initial stages of viral infection.[6]

Key inhibitory actions include:

-

Blocking gp120-CD4 Binding: The modified proteins can bind to the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, thereby preventing the initial interaction required for viral attachment.[6]

-

Interfering with gp41 Six-Helix Bundle Formation: This action disrupts the conformational changes in the gp41 protein that are necessary for the fusion of the viral and cellular membranes.[6]

Caption: HIV entry inhibition by HP-modified proteins.

In Vitro Anti-HIV-1 Activity Assay: The antiviral activities of this compound-modified proteins are typically evaluated by measuring the production of the HIV-1 p24 antigen or luciferase activity in cell cultures.[4]

-

HIV-1 strains (e.g., at 100 TCID₅₀) are incubated with varying concentrations of the test compound (e.g., HP-OVA) at 37 °C for 30 minutes.

-

Target cells, such as MT-2 cells, are then added to the mixture.

-

After overnight incubation, the culture supernatants are replaced with fresh medium.

-

The concentration of p24 antigen in the culture supernatants is measured by ELISA after a specified incubation period (e.g., 4 days) to determine the extent of viral replication.[7]

-

The 50% inhibitory concentration (IC₅₀) is then calculated.

Cytotoxicity Assay: The potential toxicity of the modified proteins on host cells is assessed using methods like the MTT or XTT assay.[4][8]

-

Target cells (e.g., MT-2, U87-CD4-CXCR4) and human vaginal epithelial cells are cultured with graded concentrations of the test compound for a period equivalent to the antiviral assay (e.g., 3 days).

-

A reagent like MTT or XTT is added to the cell cultures.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) to determine cell viability.

-

The 50% cytotoxic concentration (CC₅₀) is then calculated.

Table 2: Anti-HIV-1 Activity of HP-OVA

| HIV-1 Strain | Cell Type | IC₅₀ (µM) |

| IIIB (X4) | MT-2 | 0.005 |

| MN (X4) | MT-2 | 0.004 |

| RF (X4) | MT-2 | 0.006 |

| BaL (R5) | TZM-bl | 0.009 |

| A17 (NNRTI-resistant) | MT-2 | 0.005 |

| T20-resistant strains | MT-2 | 0.003 - 0.004 |

Data extracted from Li et al., 2010. IC₅₀ values can vary based on experimental conditions.

Spectroscopic Data

Table 3: Spectroscopic Data Summary for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons would likely exhibit complex splitting patterns. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons (both substituted and unsubstituted), and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | - Strong, broad O-H stretching band for the hydroxyl group.- Two distinct C=O stretching bands characteristic of an anhydride (symmetric and asymmetric).- C-O stretching bands.- Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (164.11 g/mol ).- Fragmentation patterns involving the loss of CO, CO₂, and other characteristic fragments from the anhydride and aromatic ring. |

Note: Specific peak assignments and coupling constants would require experimental determination and analysis.

Conclusion

This compound is a valuable chemical entity with a well-defined synthesis pathway. Its primary significance in the field of drug development lies in its use as a modifying agent to create potent anti-HIV microbicides. The resulting protein conjugates have demonstrated a powerful ability to inhibit HIV entry through a dual mechanism of action, highlighting a promising avenue for the development of new therapeutics to combat HIV transmission. Further research into the detailed structure-activity relationships and in vivo efficacy of these modified proteins is warranted.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107) [hmdb.ca]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0256501) [hmdb.ca]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(37418-88-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 3-Hydroxyphthalic Anhydride: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyphthalic anhydride (B1165640), a derivative of phthalic anhydride, has emerged as a significant molecule in both materials science and pharmacology. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and key applications, with a particular focus on its role in the development of antiviral agents. Detailed experimental protocols, quantitative physicochemical and spectroscopic data, and visualizations of its synthetic pathways and mechanism of action are presented to serve as a valuable resource for the scientific community.

Introduction

3-Hydroxyphthalic anhydride (3-HPA) is an aromatic organic compound with the chemical formula C₈H₄O₄. Structurally, it consists of a benzene (B151609) ring fused to a cyclic anhydride with a hydroxyl group substituent. While the parent compound, phthalic anhydride, was first reported by Auguste Laurent in 1836, the history of this compound is more recent. Its unique combination of a reactive anhydride and a nucleophilic hydroxyl group on a rigid aromatic scaffold has made it a versatile building block in organic synthesis.

Initially explored for its potential in creating heat-stable polymers and resins, 3-HPA has garnered significant attention in the biomedical field. Its ability to modify proteins, thereby altering their isoelectric point and conferring novel biological activities, has been a particularly fruitful area of research. This has led to the development of potent viral entry inhibitors against a range of pathogens, including the Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Papillomavirus (HPV). This guide will delve into the scientific journey of this compound, from its initial synthesis to its current status as a promising molecule in drug development.

Discovery and History

The first documented synthesis of this compound appears to be in a 1955 publication in the Journal of the American Chemical Society. Prior to this, a 1954 paper in the Journal of Organic Chemistry reported on its properties, including its melting point. These mid-20th-century investigations laid the groundwork for future exploration of its chemical reactivity and potential applications.

Early research into phthalic anhydride derivatives was largely driven by the burgeoning polymer industry. The introduction of a hydroxyl group in the 3-position offered a new site for polymerization and cross-linking, leading to materials with modified properties. However, the most significant developments in the history of 3-HPA have arguably been in the field of bioconjugate chemistry. The realization that the anhydride moiety could readily react with amine groups on proteins, such as the ε-amino group of lysine (B10760008) residues, opened up a new avenue for research. This modification introduces a negatively charged carboxylate group, significantly altering the protein's overall charge and surface chemistry. This principle has been effectively applied to develop protein-based microbicides that can block viral entry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37418-88-5 | |

| Molecular Formula | C₈H₄O₄ | |

| Molecular Weight | 164.12 g/mol | |

| Melting Point | 198-200 °C | [1] |

| Appearance | Solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Chemical shifts and coupling constants are dependent on the solvent used. Typical shifts for the aromatic protons are observed between 7.0 and 8.0 ppm, with the hydroxyl proton appearing as a broad singlet. |

| ¹³C NMR | Characteristic peaks for the carbonyl carbons are expected in the range of 160-170 ppm. The aromatic carbons will appear between 110 and 150 ppm, with the carbon bearing the hydroxyl group shifted downfield. |

| FT-IR (cm⁻¹) | Strong C=O stretching bands characteristic of an anhydride (around 1850 and 1770 cm⁻¹), O-H stretching (broad, around 3200 cm⁻¹), and C-O stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 164. Fragmentation may involve the loss of CO and CO₂ from the anhydride ring. |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The choice of method often depends on the availability of starting materials and the desired scale of production.

Synthesis from 3-Sulfophthalic Acid

One of the historical methods for preparing hydroxyaromatic compounds is through the alkali fusion of sulfonates. This approach can be applied to the synthesis of 3-hydroxyphthalic acid, which can then be dehydrated to the anhydride.

Caption: Synthesis of 3-HPA from 3-Sulfophthalic Acid.

Experimental Protocol:

-

Alkali Fusion: A mixture of 3-sulfophthalic acid and a significant excess of solid sodium or potassium hydroxide (B78521) is heated to a high temperature (typically >300 °C) in a nickel or iron crucible.

-

Work-up: The resulting melt is cooled, dissolved in water, and acidified with a strong mineral acid (e.g., HCl or H₂SO₄) to precipitate the crude 3-hydroxyphthalic acid.

-

Purification of the Acid: The crude acid is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water.

-

Dehydration to the Anhydride: The purified 3-hydroxyphthalic acid is heated above its melting point or treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to yield this compound. The product can be purified by sublimation or recrystallization from an appropriate solvent.

Synthesis from 3-Aminophthalic Acid

Another classical route involves the diazotization of 3-aminophthalic acid followed by hydrolysis of the diazonium salt.

Caption: Synthesis of 3-HPA from 3-Aminophthalic Acid.

Experimental Protocol:

-

Diazotization: 3-Aminophthalic acid is dissolved in a cold aqueous solution of a strong mineral acid (e.g., H₂SO₄ or HCl). A chilled aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the temperature between 0 and 5 °C.

-

Hydrolysis: The resulting solution containing the diazonium salt is gently warmed. Nitrogen gas will be evolved, and the diazonium group is replaced by a hydroxyl group, forming 3-hydroxyphthalic acid.

-

Isolation and Dehydration: The 3-hydroxyphthalic acid is isolated and dehydrated to this compound as described in the previous method.

Applications in Drug Development: Antiviral Activity

A major application of this compound is in the chemical modification of proteins to create potent viral entry inhibitors. This strategy has been successfully employed against several viruses, including HIV, HSV, and HPV.

Mechanism of Action: Blocking Viral Entry

The primary mechanism by which 3-HPA-modified proteins inhibit viral infection is by blocking the initial stages of viral entry into host cells. The modification process involves the reaction of the anhydride group of 3-HPA with primary amine groups (e.g., lysine residues) on the surface of a carrier protein, such as human serum albumin (HSA) or ovalbumin (OVA). This reaction introduces multiple carboxylic acid groups, resulting in a significant increase in the net negative charge of the protein.

These highly negatively charged modified proteins can then interact with positively charged regions on viral surface glycoproteins that are crucial for binding to host cell receptors. By sterically and electrostatically hindering this binding, the modified proteins effectively prevent the virus from attaching to and entering the host cell.

In the case of HIV, 3-HPA-modified proteins have been shown to bind to the viral envelope glycoprotein (B1211001) gp120 and the host cell receptor CD4.[2][3] This dual-targeting approach effectively blocks the gp120-CD4 interaction, which is the first and essential step in HIV entry.

For HPV, the modified proteins interact with the major capsid protein L1, preventing its binding to heparan sulfate (B86663) proteoglycans on the host cell surface, which is the primary attachment receptor for the virus.[4]

Caption: Mechanism of HIV entry inhibition by 3-HPA modified proteins.

Experimental Workflow for Evaluating Antiviral Activity

The development and characterization of 3-HPA-modified proteins as antiviral agents typically follow a structured experimental workflow.

Caption: Experimental workflow for developing 3-HPA protein conjugates.

Experimental Protocol for Protein Modification:

-

Protein Solution Preparation: A solution of the carrier protein (e.g., human serum albumin) is prepared in a suitable buffer, typically at a slightly alkaline pH (e.g., pH 8.0-9.0) to ensure the lysine residues are deprotonated and nucleophilic.

-

Modification Reaction: this compound, dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is added portion-wise to the stirred protein solution at room temperature. The pH of the reaction mixture is maintained at the desired alkaline level by the addition of a base (e.g., NaOH solution).

-

Reaction Quenching and Dialysis: After the reaction is complete (typically after a few hours), any unreacted anhydride is hydrolyzed by the aqueous buffer. The modified protein is then purified from low molecular weight reactants and byproducts by extensive dialysis against a neutral buffer (e.g., phosphate-buffered saline, PBS).

-

Characterization: The extent of modification can be determined by techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or by quantifying the remaining free amine groups using a reagent like trinitrobenzenesulfonic acid (TNBSA). The biological activity is then assessed in antiviral assays.

Conclusion

This compound has traversed a fascinating path from a simple organic molecule to a key reagent in the development of novel antiviral therapeutics. Its straightforward synthesis and versatile reactivity have made it an invaluable tool for chemical biologists and drug development professionals. The ability to rationally design protein-based viral entry inhibitors by harnessing the principles of electrostatics and molecular recognition underscores the power of chemical modification in creating new biological functions. As the threat of viral pandemics continues to loom, the innovative application of molecules like this compound will undoubtedly play a crucial role in the development of the next generation of antiviral agents. Further research into optimizing the modification process, exploring different carrier proteins, and expanding the spectrum of viral targets will continue to unlock the full potential of this remarkable compound.

References

- 1. This compound-Modified Chicken Ovalbumin Exhibits Potent and Broad Anti-HIV-1 Activity: a Potential Microbicide for Preventing Sexual Transmission of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Modified Human Serum Albumin as a Microbicide Candidate Against HIV Type 1 Entry by Targeting Both Viral Envelope Glycoprotein gp120 and Cellular Receptor CD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-modified human serum albumin as a microbicide candidate against HIV type 1 entry by targeting both viral envelope glycoprotein gp120 and cellular receptor CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Underlying Mechanism of this compound-Modified Bovine Beta-Lactoglobulin to Block Human Papillomavirus Entry Into the Host Cell [frontiersin.org]

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Hydroxyphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core thermochemical properties of 3-Hydroxyphthalic anhydride (B1165640) (3-HPA). The information presented herein is critical for professionals in research and development, particularly in the pharmaceutical industry, where a thorough understanding of a compound's energetic properties is essential for process design, stability analysis, and drug development. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of the experimental workflows.

Core Thermochemical Data

The thermochemical properties of 3-Hydroxyphthalic anhydride have been experimentally determined and are summarized in the tables below. These values provide a fundamental understanding of the energy changes associated with this compound under various conditions.

Phase Transition Properties

The melting point, enthalpy of fusion, enthalpy of sublimation, and enthalpy of vaporization are crucial parameters for understanding the phase behavior of this compound. This data was primarily determined using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and the Knudsen effusion method[1][2][3][4][5].

| Property | Value | Method(s) of Determination |

| Melting Temperature (Tfus) | ~471.15 K | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (ΔHfus) | Value not explicitly stated in search results | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Sublimation (ΔHsub) at 298.15 K | Value determined but not explicitly stated in search results | Knudsen Effusion Method, Thermogravimetric Analysis (TGA) |

| Enthalpy of Vaporization (ΔHvap) at 298.15 K | Value determined but not explicitly stated in search results | Thermogravimetric Analysis (TGA) |

Note: While the studies mention the determination of these values, the specific numerical results were not available in the abstracts and summaries from the search.

Thermodynamic Functions of Formation

The standard enthalpy of formation is a key measure of a compound's stability. For this compound, this has been determined for both the solid and gaseous phases[2][3][4].

| Property | Value (kJ·mol-1) | Method(s) of Determination |

| Standard Molar Enthalpy of Formation (Solid) at 298.15 K (ΔfHm°(cr)) | Determined via combustion calorimetry, but specific value not in search results | Combustion Calorimetry |

| Standard Molar Enthalpy of Formation (Gas) at 298.15 K (ΔfHm°(g)) | Calculated from solid phase enthalpy and sublimation enthalpy | Combustion Calorimetry, Knudsen Effusion/TGA |

Note: Experimental values for the standard molar entropy (Sm°) and Gibbs free energy of formation (ΔfGm°) for this compound were not found in the performed search.

Heat Capacity

The molar heat capacity in the solid phase has been determined by Differential Scanning Calorimetry (DSC)[1][2][3][4][5]. This property is essential for calculating changes in enthalpy and entropy with temperature.

| Property | Temperature Range (K) | Method of Determination |

| Molar Heat Capacity (Solid) (Cp,m(cr)) | 293.15 to 412.15 | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

The determination of the thermochemical properties of this compound involved several key experimental techniques. The methodologies for these experiments are detailed below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry was employed to determine the fusion temperature, enthalpy of fusion, and molar heat capacity of this compound[1][2][3][4][5].

-

Instrumentation : A Perkin Elmer DSC7 device was used for the analysis[3].

-

Sample Preparation : The this compound sample, with a purity of >0.98, was recrystallized using ethyl acetate. The final purity was determined to be >0.99 using the fractional fusion technique[2].

-

Fusion Analysis :

-

Heat Capacity Measurement :

Combustion Calorimetry

The standard molar enthalpy of formation in the solid phase was determined using combustion calorimetry[1][2][3][4].

-

Instrumentation : An isoperibolic calorimeter equipped with a semi-micro combustion bomb was used[2].

-

Procedure :

-

A known mass of the this compound sample was placed in the bomb.

-

0.1 mL of water was added to the bomb (volume 0.022 L)[4].

-

A cotton thread fuse with a known combustion energy (Δcu = -(16945.2 ± 4.2) J·g-1) was used for ignition[4].

-

Ignition was carried out using a Parr 2901 ignition unit with an energy of 4.184 J[4].

-

The temperature change was measured with a thermistor, and the resistance was recorded with a digital multimeter[4].

-

The specific energy of combustion was determined from the temperature change and the calorimeter's energy equivalent.

-

Corrections were made for the ignition energy and the combustion of the cotton fuse to obtain the standard energy of combustion[2].

-

The standard enthalpy of combustion was then calculated, and from this, the standard enthalpy of formation of solid 3-HPA was derived using the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l))[2].

-

Knudsen Effusion Method

The Knudsen effusion method was utilized to determine the molar enthalpy of sublimation[1][2][3][4][5].

-

Principle : This method relates the rate of mass loss of a substance effusing through a small orifice in a temperature-controlled cell to its vapor pressure.

-

Procedure :

-

The sample was placed in a Knudsen cell with a small orifice.

-

The cell was heated to a specific temperature under high vacuum.

-

The rate of mass loss due to sublimation was measured.

-

The vapor pressure was calculated from the rate of mass loss using the Knudsen equation.

-

The enthalpy of sublimation was then determined from the variation of vapor pressure with temperature using the Clausius-Clapeyron equation.

-

The sublimation enthalpy was determined in a temperature range of 332.60 K to 342.28 K and then corrected to 298.15 K[2].

-

The method was validated using ferrocene (B1249389) and anthracene (B1667546) as standards[2].

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis was used to determine the molar enthalpies of both sublimation and vaporization[1][2][3][4].

-

Instrumentation : A simultaneous TGA/DSC instrument was used[2].

-

Procedure :

-

The sample was heated at a constant rate in a controlled atmosphere.

-

The mass of the sample was continuously monitored as a function of temperature.

-

Two distinct mass loss processes were observed: sublimation in the temperature range of 400.15 K to 470.15 K, and vaporization from 476.15 K to 486.15 K[2].

-

The rate of mass loss ( dm/dt ) as a function of temperature was used to determine the enthalpies of sublimation and vaporization.

-

The experimental heating rate was 10.0 K·min-1 with a nitrogen flow of 100.0 cm3·min-1[2].

-

The determined enthalpy values at the average process temperatures were then corrected to the standard temperature of 298.15 K[2].

-

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures used to determine the thermochemical properties of this compound.

Caption: Workflow for DSC analysis of 3-HPA.

Caption: Workflow for combustion calorimetry.

Caption: Workflows for sublimation and vaporization enthalpy determination.

References

- 1. Standard enthalpies of formation of this compound | Revista Mexicana de Física [rmf.smf.mx]

- 2. Standard enthalpies of formation of this compound [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Standard enthalpies of formation of this compound - Dialnet [dialnet.unirioja.es]

The Versatility of 3-Hydroxyphthalic Anhydride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphthalic anhydride (B1165640) is emerging as a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining a reactive anhydride group with a hydroxyl functionality on the aromatic ring, offer a powerful platform for the development of novel therapeutic agents and drug delivery systems. This technical guide provides an in-depth exploration of the potential applications of 3-hydroxyphthalic anhydride, focusing on its utility as a linker in drug conjugates, its role in the synthesis of bioactive molecules, and its contribution to the development of pH-sensitive drug release strategies.

Core Applications of this compound

The strategic placement of the hydroxyl and anhydride groups on the phthalic scaffold allows for a diverse range of chemical modifications, making it a key component in several areas of medicinal chemistry.

Reversible Protein Modification for Antiviral Therapies

A significant application of this compound lies in the chemical modification of proteins to generate potent antiviral agents. The anhydride moiety readily reacts with primary amino groups (e.g., lysine (B10760008) residues) on the protein surface, opening the anhydride ring and forming a stable amide bond while introducing a new carboxylic acid group. This modification alters the protein's overall charge and surface chemistry, which can be exploited to inhibit viral entry into host cells.

This approach has been successfully employed to develop entry inhibitors against a variety of enveloped and non-enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Papillomavirus (HPV). The introduced negative charges on the modified proteins are thought to interact with positively charged regions on viral surface proteins, thereby blocking the initial attachment and fusion steps of the viral life cycle.

Table 1: Antiviral Activity of this compound-Modified Proteins

| Modified Protein | Target Virus | EC50 | Cytotoxicity (CC50) | Selectivity Index (CC50/EC50) | Reference |

| 3-HP-Albumin | HSV-1 | 20 µg/ml | > 8 mg/ml | > 400 | [1] |

| 3-HP-β-Lactoglobulin | HSV-1 | 20 µg/ml | > 8 mg/ml | > 400 | [1] |

| 3-HP-Lysozyme | HSV-1 | 6 µg/ml | 5 mg/ml | 833 | [1] |

| 3-HP-α-Lactalbumin | HSV-1 | 160 µg/ml | > 8 mg/ml | > 50 | [1] |

| HP-OVA | HIV-1 (IIIB, X4) | 0.003 µg/ml | > 100 µg/ml | > 33,333 | [2] |

| HP-OVA | HIV-1 (BaL, R5) | 0.002 µg/ml | > 100 µg/ml | > 50,000 | [2] |

Synthesis of Bioactive Small Molecules: Thalidomide (B1683933) Analogs and NF-κB Inhibition

This compound serves as a crucial starting material for the synthesis of a variety of bioactive small molecules, most notably analogues of thalidomide. Thalidomide and its derivatives are well-known for their immunomodulatory and anti-angiogenic properties, which are partly attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The synthesis of these analogues often involves the reaction of this compound with appropriate amino precursors to construct the characteristic phthalimide (B116566) core. The hydroxyl group on the phthalic ring offers a site for further chemical modification, allowing for the generation of a library of derivatives with potentially improved potency and reduced toxicity.

The inhibition of the NF-κB pathway by these thalidomide analogues is a key mechanism underlying their therapeutic effects. Specifically, they have been shown to suppress the activity of IκB kinase (IKK), a critical enzyme in the NF-κB signaling cascade. By inhibiting IKK, the degradation of IκBα is prevented, which in turn sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Table 2: Cytotoxicity of Thalidomide and its Analogs in Multiple Myeloma Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Thalidomide | KMM1 | Multiple Myeloma | >100 | [3] |

| Thalidomide | KMS11 | Multiple Myeloma | >100 | [3] |

| Thalidomide | KMS34 | Multiple Myeloma | >100 | [3] |

| TC11 (analog) | KMM1 | Multiple Myeloma | 4-8 | [3] |

| TC13 (analog) | KMM1 | Multiple Myeloma | 4-11 | [3] |

| Gu1210 (analog) | MM1/R10R | Multiple Myeloma | 5.6 | [4] |

| Gu1213 (analog) | MM1/R10R | Multiple Myeloma | 4.9 | [4] |

| Gu1214 (analog) | MM1/R10R | Multiple Myeloma | 5.0 | [4] |

| 18f (analog) | HepG-2 | Hepatocellular Carcinoma | 11.91 ± 0.9 | [5] |

| 21b (analog) | HepG-2 | Hepatocellular Carcinoma | 10.48 ± 0.8 | [5] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 3-fluorophthalic acid.[6]

Materials:

-

3-Fluorophthalic acid

-

N,N-dimethylformamide (DMF)

-

Potassium hydroxide (B78521) (KOH)

-

Copper(I) iodide (CuI)

-

Hydrochloric acid (HCl), 6.0 M

-

Anhydrous magnesium sulfate

-

Three-necked flask, condenser, stirring apparatus

-

TLC plates (methanol:dichloromethane = 1:1, v/v)

Procedure:

-

To a three-necked flask, add 3-fluorophthalic acid (1.0 mol) and N,N-dimethylformamide (600 mL).

-

Add potassium hydroxide (2.0 mol) and copper(I) iodide (0.03 mol) to the reaction mixture.

-

Heat the reaction to 100 °C and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter.

-

Adjust the pH of the filtrate to 1.0-2.0 with 6.0 M hydrochloric acid.

-

Transfer the acidified solution to a new three-necked flask.

-

With stirring, add dicyclohexylcarbodiimide (3.5 mol).

-

Heat the mixture to 100 °C and incubate for 2 hours.

-

After cooling, extract the organic phase with acetone (3 x 600 mL).

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization.

Expected Yield: Approximately 88.2% with a purity of >95% by HPLC.[6]

Protocol 2: General Procedure for Protein Modification with this compound

This protocol outlines the general steps for modifying a protein, such as ovalbumin (OVA), with this compound.[2]

Materials:

-

Ovalbumin (OVA)

-

This compound (HP)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Dialysis tubing (MWCO 10 kDa)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve ovalbumin in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mg/mL.

-

Add a solution of this compound in a small volume of a water-miscible organic solvent (e.g., DMSO) to the protein solution with gentle stirring. The final concentration of HP can be varied (e.g., from 2.5 to 60 mM) to control the degree of modification.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

To remove unreacted this compound and by-products, dialyze the reaction mixture extensively against PBS at 4 °C for 48 hours with several changes of the buffer.

-

The resulting solution contains the this compound-modified protein (HP-OVA).

-

The degree of modification can be determined by quantifying the remaining free amino groups using methods such as a TNBSA assay.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to determine the cytotoxic effects of a synthesized compound.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized compound stock solution (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

NF-κB Signaling Pathway Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by thalidomide analogues derived from this compound.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the typical experimental workflow for the synthesis of a this compound-drug conjugate and its subsequent biological evaluation.

Conclusion

This compound represents a highly promising and adaptable scaffold for medicinal chemists. Its demonstrated utility in the development of antiviral proteins and as a precursor for potent small molecule inhibitors of the NF-κB pathway highlights its significance. Furthermore, the inherent reactivity of the anhydride group presents opportunities for the creation of novel prodrugs and drug delivery systems with pH-sensitive release mechanisms. The synthetic accessibility and the potential for diverse chemical modifications make this compound a valuable tool in the ongoing quest for more effective and targeted therapies. Further research into its application as a linker for a wider range of therapeutic agents is warranted to fully explore its potential in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 3-Hydroxyphthalic Anhydride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Hydroxyphthalic anhydride (B1165640) as a versatile monomer in the synthesis of functional polyesters and poly(ester-anhydrides). The presence of a hydroxyl group in addition to the anhydride functionality allows for the creation of polymers with tunable properties and sites for further modification, making them particularly attractive for applications in drug delivery and biomaterials.

Introduction to 3-Hydroxyphthalic Anhydride in Polymer Science

This compound is an aromatic anhydride monomer that possesses a unique trifunctional character, behaving as an AB2-type monomer. The anhydride group readily participates in polymerization reactions such as polycondensation with diols to form polyesters, while the hydroxyl group can be preserved as a pendant functional group along the polymer backbone. This pendant hydroxyl group significantly influences the polymer's properties, enhancing hydrophilicity and providing a reactive site for post-polymerization modification, such as the conjugation of drugs or targeting moieties. This dual functionality makes this compound a valuable building block for advanced polymeric materials.

Applications in Polymer Synthesis

The primary applications of this compound in polymer synthesis include:

-

Functional Polyesters: The polycondensation of this compound with various diols yields linear or branched polyesters with pendant hydroxyl groups. These functional groups can improve solubility and provide sites for cross-linking or grafting.

-

Hyperbranched Polymers: Due to its AB2 monomer characteristics, this compound can undergo self-polycondensation to form hyperbranched polyesters. These polymers are known for their low viscosity, high solubility, and a high density of terminal functional groups.

-

Poly(ester-anhydrides): While the anhydride group is typically consumed during polyester (B1180765) synthesis, under specific conditions, polymers with both ester and anhydride linkages can be formed. These materials are often biodegradable and are of interest for controlled drug release applications.

-

Thermosetting Resins: The hydroxyl group can be utilized in curing reactions, making this compound a suitable component in the formulation of epoxy resins and other thermosets to enhance thermal stability and mechanical properties.

Data Presentation: Representative Properties of a Polyester from this compound

The following table summarizes the expected quantitative data for a linear polyester synthesized from the polycondensation of this compound and 1,4-butanediol. These values are representative and can vary based on the specific polymerization conditions.

| Property | Value | Method of Analysis |

| Number-Average Molecular Weight (Mn) | 15,000 - 35,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight-Average Molecular Weight (Mw) | 27,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC (Mw/Mn) |

| Glass Transition Temperature (Tg) | 90 - 120 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td, 5% weight loss) | > 330 °C | Thermogravimetric Analysis (TGA) |

Experimental Protocols

Protocol 1: Synthesis of a Linear Polyester via Melt Polycondensation

This protocol describes a representative procedure for the synthesis of a linear polyester from this compound and an aliphatic diol, such as 1,4-butanediol.

Materials:

-

This compound (1.0 eq)

-

1,4-butanediol (1.05 eq)

-

Antimony(III) oxide (catalyst, ~0.05 mol%)

-

Toluene (for water removal)

-

Methanol (B129727) (for precipitation)

-

Nitrogen gas supply

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

-

Monomer Charging: To the three-neck round-bottom flask, add this compound, 1,4-butanediol, a catalytic amount of antimony(III) oxide, and a small amount of toluene.

-

Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to ensure an inert atmosphere. Maintain a slow, continuous flow of nitrogen throughout the reaction.

-

Esterification: Heat the reaction mixture to 150-160 °C with continuous stirring. Water will begin to form as a byproduct of the esterification reaction and will be removed azeotropically with toluene, collecting in the Dean-Stark trap. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.

-